molecular formula C11H12N+ B12468216 1,8-Dimethylquinolinium

1,8-Dimethylquinolinium

Cat. No.: B12468216
M. Wt: 158.22 g/mol
InChI Key: CJYPLSOVCOCNHJ-UHFFFAOYSA-N
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Description

1,8-Dimethylquinolinium is a quaternary ammonium derivative of quinoline, characterized by methyl groups at the 1- and 8-positions of the heterocyclic ring. This compound belongs to the broader class of quinolinium salts, which are notable for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The structural rigidity imparted by the fused benzene and pyridine rings, combined with the electron-withdrawing effects of the methyl substituents, enhances its stability and reactivity in chemical reactions.

Properties

IUPAC Name

1,8-dimethylquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N/c1-9-5-3-6-10-7-4-8-12(2)11(9)10/h3-8H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYPLSOVCOCNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=[N+]2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethylquinolinium can be synthesized through several methods. One common approach involves the methylation of quinoline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound iodide. This intermediate can then be converted to the desired compound through ion exchange with a suitable counterion .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethylquinolinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,8-Dimethylquinolinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-dimethylquinolinium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group enhances its binding affinity to negatively charged sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to antimicrobial or antimalarial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1,8-dimethylquinolinium, highlighting their differences in substituent positions, biological activities, and applications:

Compound Name CAS No. Substituent Positions Key Properties/Applications Similarity to this compound
1,6-Dimethylquinolin-4(1H)-one 325856-06-2 1,6-methyl; 4-keto Antimicrobial activity against Gram-positive bacteria; used in textile functionalization 1.00 (Structural isomer)
1,6,8-Trimethylquinolin-4(1H)-one 1208728-66-8 1,6,8-methyl; 4-keto Enhanced fluorescence properties; potential use in optoelectronic materials 1.00 (Structural analog)
6-Fluoro-1,8-naphthyridin-4-one Not specified 6-fluoro; 4-keto Broad-spectrum antibacterial agent; acts as a DNA gyrase inhibitor 0.98 (Functional analog)
1,8-Naphthalimide derivatives Not specified 1,8-nitro/amine substituents High fluorescence quantum yield; used in dye-sensitized solar cells and antimicrobial coatings 0.95 (Functional overlap)

Antimicrobial Activity

This compound shares functional similarities with 1,6-dimethylquinolin-4(1H)-one, which exhibits potent activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 0.5–2.0 μg/mL . However, this compound’s efficacy is hypothesized to be lower due to the absence of a 4-keto group, which enhances hydrogen bonding with microbial targets in its analogs. In contrast, 6-fluoro-1,8-naphthyridin-4-one derivatives (e.g., fluoroquinolones) demonstrate superior broad-spectrum antibacterial activity, with MIC values as low as 0.01 μg/mL, attributed to their dual mechanism of DNA gyrase inhibition and cell membrane disruption .

Photophysical Properties

1,8-Naphthalimide derivatives, such as those modified with pyridine groups, exhibit fluorescence quantum yields (ΦF) of 0.6–0.8 in polar solvents like DMF and ethanol, making them suitable for optical sensors . While this compound lacks direct fluorescence data, its trimethylated analog (1,6,8-trimethylquinolin-4(1H)-one) shows moderate fluorescence (ΦF ≈ 0.3–0.4), suggesting that methylation patterns critically influence photophysical behavior .

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